Furfenorex
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13(11-14-7-4-3-5-8-14)16(2)12-15-9-6-10-17-15/h3-10,13H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIIZAHQPTVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057903 | |
| Record name | d-Furfenorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3776-93-0, 13445-60-8 | |
| Record name | Furfenorex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3776-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylmethylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13445-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfenorex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003776930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Furfenorex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Furfenorex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfenorex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFENOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83CZ0Y5TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FURFENOREX, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554JE75W4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Reactivity of Furfenorex
Established Synthetic Methodologies
The construction of the Furfenorex molecule can be approached from two principal retrosynthetic disconnections, leading to either a reductive amination strategy or an N-alkylation route. These methodologies are foundational in the synthesis of N-substituted phenethylamine (B48288) derivatives.
Reductive Amination Approaches
Reductive amination is a robust and widely employed method for the formation of amines from carbonyl compounds. youtube.commasterorganicchemistry.comorganic-chemistry.org This process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the target amine. youtube.commasterorganicchemistry.com
In the context of this compound synthesis, the reductive amination pathway involves the reaction of phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P) with N-methyl-furan-2-ylmethylamine.
The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the ketone (phenylacetone) and the secondary amine (N-methyl-furan-2-ylmethylamine). This intermediate is then reduced to yield the tertiary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a noble metal catalyst such as palladium or platinum is another viable reduction method. libretexts.org The reaction is typically carried out in a suitable protic or aprotic solvent, such as methanol, ethanol, or dichloromethane, often under mildly acidic conditions to facilitate iminium ion formation.
A general representation of this reaction is the synthesis of methamphetamine from phenylacetone and methylamine, which follows a similar principle. organic-chemistry.org The synthesis of furfurylamine (B118560) from furfural (B47365) via reductive amination has also been extensively studied, highlighting the feasibility of reactions involving the furan (B31954) moiety under these conditions. youtube.com
Table 1: Precursor Compounds for Reductive Amination Synthesis of this compound
| Precursor 1 | Precursor 2 |
| Phenylacetone | N-methyl-furan-2-ylmethylamine |
The efficiency of the reductive amination synthesis of this compound is contingent upon several key parameters. The choice of reducing agent, solvent, temperature, and pH can significantly influence the reaction rate and the yield of the final product. For instance, the use of milder reducing agents like NaBH3CN allows for a one-pot reaction where the imine formation and reduction occur concurrently. masterorganicchemistry.com
The molar ratio of the reactants is another critical factor. An excess of the amine precursor may be used to drive the initial imine formation. The pH of the reaction medium is also crucial; slightly acidic conditions (pH 4-6) are generally optimal for imine formation without causing significant degradation of the reactants or products.
While specific yield data for the synthesis of this compound via this method is not extensively reported in publicly available literature, studies on analogous reductive aminations of phenylacetone derivatives suggest that yields can be moderate to good, contingent on the optimization of the aforementioned parameters. For example, the synthesis of amphetamine via reductive amination can achieve yields in the range of 30-52%, which can be further improved with purification. nih.gov
N-Alkylation Synthetic Routes
An alternative and equally viable approach to the synthesis of this compound is the N-alkylation of a pre-existing secondary amine. This method involves the introduction of the furfuryl group onto the nitrogen atom of methamphetamine.
This synthetic route utilizes methamphetamine (N-methyl-1-phenylpropan-2-amine) as the starting secondary amine. The furfuryl group is introduced using a suitable electrophilic furfuryl derivative, most commonly 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan.
The reaction is a nucleophilic substitution where the nitrogen atom of methamphetamine attacks the electrophilic carbon of the furfuryl halide, displacing the halide leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium bicarbonate, or a non-nucleophilic organic base like triethylamine. The choice of solvent is typically a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), which can solvate the ions formed during the reaction and facilitate the substitution process.
Table 2: Precursor Compounds for N-Alkylation Synthesis of this compound
| Precursor 1 | Precursor 2 |
| Methamphetamine | 2-(Chloromethyl)furan |
Comparative Analysis of Synthetic Efficiencies and Selectivities
Both reductive amination and N-alkylation present feasible pathways to this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the synthesis.
Reductive Amination:
Advantages: This route is often more convergent, meaning the main carbon skeleton is assembled in a later stage of the synthesis. It can be performed as a one-pot reaction, which can be more efficient in terms of time and resources. masterorganicchemistry.com
Challenges: The control of side reactions, such as the self-condensation of phenylacetone or the formation of over-alkylated products, can be a challenge. The handling of potentially unstable intermediates like iminium ions requires careful control of reaction conditions.
N-Alkylation:
Advantages: This is a more direct approach if methamphetamine is readily available as a starting material. The reaction conditions are generally mild, and the purification of the final product can be straightforward.
Challenges: A potential issue with N-alkylation is the possibility of over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, although this is less of a concern with secondary amines compared to primary amines. The availability and stability of the furfuryl halide are also important considerations.
A direct, quantitative comparison of the yields and selectivities for the synthesis of this compound by these two methods is not well-documented in the scientific literature. However, based on analogous reactions, both routes are capable of providing the target compound in acceptable yields. The optimal route would likely be determined by empirical investigation and optimization of the reaction parameters for each specific pathway.
Chemical Transformations and Derivatization Studies
The chemical behavior of this compound is dictated by its constituent functional groups: a furan ring, a tertiary amine, and a phenyl group. These moieties provide sites for a variety of chemical transformations.
Oxidation Reactions and Metabolite Precursors
The in vivo metabolism of this compound provides insight into its oxidative pathways. Studies have shown that this compound undergoes several oxidative transformations in the body, leading to the formation of various metabolites. These metabolic reactions can be considered as precursors to potential derivatives. The primary metabolic routes include N-demethylation and N-defurfurylation, which are catalyzed by cytochrome P-450 enzymes. These reactions yield methamphetamine and furfurylamphetamine, respectively.
Another significant metabolic pathway involves the oxidation of the furan ring. This process leads to the formation of an acidic metabolite, which has been identified as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. This indicates that the furan ring is susceptible to oxidative cleavage and rearrangement to form a lactone structure.
A summary of the major oxidative metabolic pathways of this compound is presented in the table below.
| Metabolic Pathway | Resulting Metabolite |
| N-Demethylation | Methamphetamine |
| N-Defurfurylation | Furfurylamphetamine |
| Furan Ring Oxidation | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane |
Reduction Reactions and Functional Group Modification
While specific reduction reactions performed on the this compound molecule are not extensively documented in the public domain, the principles of organic chemistry allow for the prediction of potential transformations. The furan ring in this compound is an aromatic system that can undergo reduction under specific catalytic conditions. Catalytic hydrogenation, for instance using catalysts like Raney Nickel or palladium on carbon, could potentially reduce the furan ring to a tetrahydrofuran (B95107) moiety. The conditions for such a reaction would need to be carefully controlled to avoid reduction of the phenyl ring.
Functional group modification through reduction can also be envisaged. For instance, if a derivative of this compound were synthesized to contain a reducible functional group, such as a nitro group on the phenyl ring, this could be selectively reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution Reactions on the Furan Ring and Amine Moiety
Furan Ring: The furan ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. wikipedia.orgmdpi.com Due to the directing effect of the oxygen atom, these substitutions are expected to occur preferentially at the 5-position of the furan ring. Examples of such reactions include:
Nitration: Using a mild nitrating agent like acetyl nitrate.
Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation: Introducing an acyl group using an acid chloride and a Lewis acid catalyst, though the conditions would need to be mild to avoid polymerization of the furan ring.
Amine Moiety: The tertiary amine in this compound is nucleophilic and can participate in substitution reactions. However, as a tertiary amine, it cannot undergo further N-alkylation in the same manner as primary or secondary amines. Reactions involving the amine moiety would likely involve the quaternization of the nitrogen atom by reaction with a strong electrophile, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt.
Reagent Selection and Product Characterization in Chemical Reactions
The choice of reagents for the synthesis and derivatization of this compound is critical to achieving the desired products. For the synthesis via reductive amination, key reagents include phenyl-2-propanone, N-methylfurfurylamine, and a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. mdma.ch The Leuckart reaction would employ N-methylformamide and formic acid. wikipedia.orgmdpi.comnih.gov
The characterization of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the molecule. thermofisher.comlibretexts.org The 1H NMR spectrum would show characteristic signals for the protons on the phenyl ring, the furan ring, the propanamine backbone, and the N-methyl group. The 13C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. wikipedia.org
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as the C-O-C stretch of the furan ring and the C-N stretch of the amine.
Integration of Design of Experiments (DOE) in Synthetic Optimization
Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a process outcome. While no specific studies on the application of DoE to the synthesis of this compound are publicly available, the principles of DoE can be hypothetically applied to optimize its synthesis, for instance, in a Leuckart or reductive amination reaction.
A hypothetical DoE study for the optimization of this compound synthesis via reductive amination could involve the following:
Factors (Variables):
Temperature
Reaction time
Molar ratio of N-methylfurfurylamine to phenyl-2-propanone
Concentration of the reducing agent
Type of solvent
Responses (Outputs to be Measured):
Yield of this compound
Purity of this compound
Formation of by-products
By systematically varying these factors according to a chosen experimental design (e.g., a factorial or response surface design), it would be possible to build a mathematical model that describes the relationship between the factors and the responses. This model could then be used to identify the optimal reaction conditions that maximize the yield and purity of this compound while minimizing the formation of impurities.
A potential experimental design for optimizing the reductive amination could be a Central Composite Design (CCD). This would allow for the investigation of linear effects, interaction effects, and quadratic effects of the chosen factors on the responses.
The table below illustrates a simplified factorial design with two factors at two levels to demonstrate the concept.
| Experiment | Temperature (°C) | Molar Ratio (Amine:Ketone) |
| 1 | 25 | 1:1 |
| 2 | 50 | 1:1 |
| 3 | 25 | 1.5:1 |
| 4 | 50 | 1.5:1 |
By running these experiments and analyzing the resulting yield and purity, one could determine the individual and interactive effects of temperature and molar ratio on the synthesis of this compound. A more comprehensive DoE would include more factors and levels to fully explore the reaction space and identify the true optimum.
Pharmacological Mechanism Elucidation Research
Central Nervous System (CNS) Stimulant Properties
The central nervous system stimulant properties of Furfenorex are attributable to its metabolic conversion to methamphetamine, a potent psychostimulant. youtube.comdrugbank.com Methamphetamine robustly stimulates the CNS, leading to increased alertness, focus, and energy, along with a reduction in fatigue and appetite. drugbank.comnih.gov These effects are a direct consequence of its ability to significantly elevate the extracellular levels of several key monoamine neurotransmitters in the brain. cmaj.canih.gov The stimulant properties arise from a complex interaction with the machinery of neuronal communication, leading to a hyper-dopaminergic and noradrenergic state. youtube.com
Neurotransmitter System Modulation
The modulation of neurotransmitter systems by this compound is understood through the actions of its metabolite, methamphetamine. Methamphetamine profoundly alters the dynamics of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506) systems. youtube.comdrugbank.com
Norepinephrine and Dopamine Release Mechanisms
The core mechanism by which methamphetamine enhances norepinephrine and dopamine signaling is multifaceted and potent. frontiersin.org It does not merely block the reuptake of these neurotransmitters but actively promotes their release from presynaptic neurons. nih.gov This process involves several key steps:
Transporter Substrate Activity : Methamphetamine serves as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). frontiersin.org It is taken up into the presynaptic terminal through these transporters, essentially competing with the natural neurotransmitters. frontiersin.org
Vesicular Disruption : Once inside the neuron, methamphetamine interferes with the vesicular monoamine transporter 2 (VMAT2). youtube.com This action disrupts the sequestration of dopamine and norepinephrine into synaptic vesicles, leading to a significant increase in their cytoplasmic concentrations. youtube.comyoutube.com
Transporter Reversal (Efflux) : The high cytoplasmic concentration of neurotransmitters triggers a reversal of the DAT and NET. youtube.com Instead of transporting dopamine and norepinephrine from the synapse into the neuron, the transporters begin to pump them out into the synaptic cleft, causing a massive, non-vesicular release. nih.govyoutube.com
This multi-pronged mechanism leads to a rapid and sustained increase in synaptic dopamine and norepinephrine, which underlies the compound's powerful stimulant effects. cmaj.ca
Serotonin Release and Reuptake Inhibition
Methamphetamine also influences the serotonin (5-HT) system, although its affinity for the serotonin transporter (SERT) is generally lower than for DAT and NET. frontiersin.orgyoutube.com The mechanisms are similar to those for dopamine and norepinephrine, involving uptake into the serotonergic neuron via SERT, disruption of vesicular storage, and subsequent transporter-mediated efflux of serotonin into the synapse. youtube.comyoutube.com
Research indicates that methamphetamine administration leads to a rapid increase in extracellular serotonin. youtube.com Studies in rat models have shown that methamphetamine treatment can cause a rapid and reversible decrease in the activity of the serotonin transporter. drugbank.comnih.gov This inhibition of SERT function further contributes to elevated synaptic serotonin levels. drugbank.com However, the impact on the serotonin system is generally considered less pronounced than its effects on catecholamine systems. frontiersin.org
Molecular Target Identification and Characterization
The molecular targets of this compound are identified through the well-characterized interactions of its metabolite, methamphetamine. These targets include monoamine transporters and, to a lesser extent, specific receptor subtypes.
Adrenergic Receptor Interactions
Methamphetamine, the active metabolite of this compound, interacts with adrenergic receptors. Evidence suggests that it can act as an agonist at alpha-2 adrenergic receptors. drugbank.com The activation of the sympathetic nervous system, a hallmark of methamphetamine's action, is largely driven by the massive release of norepinephrine, which then acts on various adrenergic receptors (alpha and beta) throughout the body. youtube.com This leads to cardiovascular effects such as increased heart rate and blood pressure. drugbank.com Some research also points to the involvement of alpha-1B adrenergic receptors in mediating some of methamphetamine's toxic effects. nih.gov
Dopamine Transporter Binding Dynamics
The interaction between methamphetamine and the dopamine transporter (DAT) is a critical component of its mechanism and more complex than simple blockade. Methamphetamine binds to DAT and is transported into the cell, which is the initiating step of its action. nih.gov Studies have shown that this interaction leads to a rapid, reversible decrease in DAT activity that is not associated with a change in the number of binding sites but is linked to phosphorylation processes involving protein kinase C (PKC). nih.govjneurosci.org
Methamphetamine's ability to induce DAT reversal, or efflux, is a key feature of its binding dynamics. jneurosci.org This process is distinct from that of pure DAT blockers like cocaine, which primarily prevent dopamine reuptake without causing significant efflux. jneurosci.org The binding and subsequent actions of methamphetamine on DAT are also regulated by other systems, such as the trace amine-associated receptor 1 (TAAR1), which, when activated by methamphetamine, can modulate DAT function. nih.gov
Pharmacological Actions of Methamphetamine (Active Metabolite of this compound)
| Action | Primary Molecular Target(s) | Consequence |
|---|---|---|
| Neurotransmitter Release | DAT, NET, SERT, VMAT2 | Increased synaptic levels of Dopamine, Norepinephrine, and Serotonin |
| Reuptake Inhibition | DAT, NET, SERT | Prolonged presence of neurotransmitters in the synapse |
| Receptor Interaction | Alpha-2 Adrenergic Receptors | Agonist activity |
| Enzyme Inhibition | Monoamine Oxidase (MAO) | Decreased breakdown of monoamines (at high concentrations) |
Preclinical Studies on Central Anorectic Effects
Early preclinical research established the anorectic, or appetite-suppressing, effects of this compound. A key pharmacological study conducted in 1967 investigated the anorexigenic properties of this compound in animal models, including rats and dogs. nih.gov This foundational research characterized the compound's impact on food consumption and related behaviors.
The table below conceptualizes the type of data that would have been generated in such a preclinical study, illustrating the parameters used to evaluate the anorectic effects of this compound.
Table 1: Conceptual Data from Preclinical Anorectic Effect Study of this compound
| Animal Model | Parameter Measured | Observation with this compound | Comparator Compound |
| Rat | Food Intake | Reduction in food consumption | d-Amphetamine |
| Rat | Water Intake | Monitored for changes | d-Amphetamine |
| Rat | Animal Behavior | Observation of general activity levels | d-Amphetamine |
| Dog | Food Intake | Reduction in food consumption | Benzphetamine |
Prodrug Mechanism and In Vivo Biotransformation Pathways
This compound functions as a prodrug, meaning it is metabolically converted into pharmacologically active substances after administration. wikipedia.org Its primary activity is linked to its biotransformation into methamphetamine. wikipedia.orgchemeurope.comsemanticscholar.orgnih.gov In vivo studies in both rats and humans have demonstrated that this compound is extensively metabolized, with only trace amounts of the unchanged drug being excreted. nih.govnih.gov
In studies involving oral administration to rats, a total of nine metabolites were identified in urine. nih.gov Similarly, investigations in human volunteers revealed five distinct metabolites following oral administration. nih.gov In both species, the metabolic processes lead to the formation of several key compounds through distinct biochemical reactions. The identified metabolites accounted for approximately 20% of the administered dose in rats over two days and 31-46% in humans over three days. nih.govnih.gov
Major Metabolic Routes and Metabolite Identification
The metabolism of this compound proceeds via three primary pathways, leading to the formation of its major metabolites. These routes involve enzymatic modifications of the this compound molecule, specifically targeting the N-alkyl groups and the furan (B31954) ring.
In vitro studies using rat liver microsomes have identified N-demethylation as a major metabolic route. nih.gov This pathway involves the removal of the methyl group from the nitrogen atom of this compound. The resulting product of this reaction is 1-phenyl-2-(N-furfurylamino)propane, also known as furfurylamphetamine. nih.gov
A second significant pathway observed in in vitro studies is N-defurfurylation. nih.gov This reaction involves the cleavage of the furfuryl group from the nitrogen atom. This biotransformation is particularly noteworthy as it yields methamphetamine, a potent central nervous system stimulant. wikipedia.orgsemanticscholar.orgnih.gov The formation of methamphetamine is a key aspect of this compound's classification as a prodrug. wikipedia.org
The most abundant metabolite found in in vivo studies in both rats and humans is an acidic compound identified as 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. nih.govnih.gov This metabolite is formed through a more complex pathway involving the oxidative cleavage and rearrangement of the furan ring of the this compound molecule. Interestingly, this major in vivo metabolite was not detected in in vitro experiments that utilized rat-liver microsomes, highlighting differences between whole-organism and subcellular metabolic models. nih.gov
Table 1: Major Metabolites of this compound and Formation Pathways
| Metabolite | Formation Pathway | Study Type | Species |
|---|---|---|---|
| Furfurylamphetamine | N-Demethylation | In vitro | Rat |
| Methamphetamine | N-Defurfurylation | In vitro, In vivo | Rat, Human |
| 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane | Furan Ring Oxidation | In vivo | Rat, Human |
Minor Metabolite Detection and Characterization
In addition to the major metabolites, several minor metabolites of this compound have been detected and characterized in urine. Both in vivo studies in rats and humans have consistently identified amphetamine, methamphetamine, and their hydroxylated derivatives as minor excretion products. nih.govnih.gov The presence of amphetamine suggests that methamphetamine, a major metabolite, undergoes further N-demethylation. The hydroxylated forms indicate subsequent Phase I metabolic modification of the phenyl ring of these amphetamine-type structures.
Table 2: Identified Minor Metabolites of this compound
| Minor Metabolite | Precursor | Species Detected |
|---|---|---|
| Amphetamine | Methamphetamine | Rat, Human |
| Hydroxylated Methamphetamine | Methamphetamine | Rat, Human |
| Hydroxylated Amphetamine | Amphetamine | Rat, Human |
Enzymatic Biotransformation Investigations
Investigations into the enzymatic mechanisms underlying this compound metabolism have pointed to the central role of the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govnih.govresearchgate.net These membrane-bound hemoproteins are responsible for the Phase I oxidative metabolism of a vast number of xenobiotics. mdpi.com
In vitro studies using rat liver microsomes demonstrated that the formation of both furfurylamphetamine (via N-demethylation) and methamphetamine (via N-defurfurylation) required the presence of NADPH and oxygen, which are characteristic requirements for CYP-mediated reactions. nih.gov
Further evidence for CYP450 involvement was gathered from inhibition and induction experiments:
Inhibition: The formation of both metabolites was inhibited by SKF 525-A (Proadifen) and carbon monoxide (CO), both of which are known inhibitors of CYP450 enzymes. nih.gov Metyrapone also inhibited the reactions. nih.gov
Induction: Pre-treatment of rats with phenobarbitone, a known inducer of CYP450 enzymes, led to an enhanced formation of both metabolites. nih.gov
Specificity: Pre-treatment with 3-methylcholanthrene (an inducer of the CYP1A subfamily, formerly known as cytochrome P-448) did not enhance metabolite formation, nor did the inhibitor 7,8-benzoflavone have an effect. This suggests that the N-demethylation and N-defurfurylation of this compound are primarily mediated by cytochrome P-450 isozymes other than those induced by 3-methylcholanthrene (i.e., not CYP1A family enzymes). nih.gov
Table 3: Summary of Enzymatic Investigation Findings (in vitro)
| Condition / Agent | Effect on Metabolite Formation | Implication |
|---|---|---|
| NADPH and O₂ | Required | Characteristic of CYP450 reactions |
| SKF 525-A (Proadifen) | Inhibition | Involvement of CYP450 |
| Carbon Monoxide (CO) | Inhibition | Involvement of CYP450 |
| Metyrapone | Inhibition | Involvement of CYP450 |
| 7,8-Benzoflavone | No Inhibition | CYP1A (P-448) family not primarily involved |
| Phenobarbitone Pre-treatment | Enhanced Formation | Metabolism is inducible; involvement of CYP450 |
| 3-Methylcholanthrene Pre-treatment | No Enhancement | CYP1A (P-448) family not primarily involved |
An in-depth examination of the metabolic processes of this compound reveals a complex series of biotransformations, primarily mediated by the hepatic enzyme system. Research into its metabolism has been crucial for understanding its chemical behavior and effects within a biological system. This article details the scientific studies surrounding the metabolism and biotransformation of this compound, focusing on enzymatic pathways, cross-species comparisons, and the biological activities of its resulting metabolites.
Structure Activity Relationship Sar Investigations of Furfenorex and Analogues
Impact of Furan (B31954) Ring Structure on Chemical Reactivity and Biological Interactions
The presence of a furan ring in the structure of Furfenorex is a key determinant of its chemical reactivity and biological interactions. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, imparts unique electronic and steric properties to the molecule. The oxygen atom's lone pair of electrons contributes to the aromatic system, making the ring electron-rich and susceptible to electrophilic substitution.
The furan ring in this compound is known to be a site of metabolic activity. In vivo and in vitro studies in rats have shown that the furan ring can undergo oxidation, leading to the formation of metabolites. One of the major metabolic routes for this compound is the oxidation of the furan ring to a γ-valerolactone derivative. This biotransformation highlights the reactivity of the furan moiety and its role as a primary site for metabolic enzymes. The formation of 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane as a major metabolite underscores the susceptibility of the furan ring to oxidative metabolism nih.gov.
Influence of N-Alkylation on Amphetamine Analogue Properties
This compound is an N-alkylated analogue of amphetamine, and the nature of the N-substituent significantly influences its pharmacological properties. The N-furfuryl group in this compound distinguishes it from other amphetamine derivatives and plays a crucial role in its metabolic fate.
The primary metabolic pathways for many N-alkylated amphetamines involve N-dealkylation, which releases the parent amphetamine or methamphetamine. In the case of this compound, in vitro studies with rat liver microsomes have demonstrated that both N-demethylation and N-defurfurylation occur, leading to the formation of furfurylamphetamine and methamphetamine, respectively nih.gov. This metabolic cleavage of the N-substituents is a critical step in the bioactivation of this compound, as the resulting metabolites, amphetamine and methamphetamine, are potent central nervous system stimulants.
The size and nature of the N-alkyl group can also affect the compound's affinity for and interaction with biological targets, such as transporters and receptors in the brain. The N-furfuryl group, with its specific steric and electronic properties, will modulate the binding of this compound to these targets compared to amphetamine or methamphetamine.
Structural Factors Affecting Drug Incorporation into Biological Matrices
The incorporation of drugs and their metabolites into biological matrices like hair is a complex process influenced by various physicochemical properties of the molecule. Understanding these factors is crucial for the interpretation of toxicological analyses.
Role of Benzene and Furan Rings at N-Position
The mechanism of drug incorporation into hair is thought to involve passive diffusion from the blood into the growing hair follicle. The chemical structure, particularly the presence of aromatic rings, can also influence binding to melanin, a pigment found in hair. Melanin has been shown to bind various drugs, and this interaction can lead to higher concentrations of certain compounds in pigmented hair. The aromatic systems of the benzene and furan rings in this compound could potentially interact with the melanin polymer through mechanisms such as π-π stacking, contributing to its incorporation and retention in hair.
Computational and In Silico Approaches to SAR
Computational methods have become invaluable tools in drug discovery and development, offering insights into structure-activity relationships and predicting the metabolic fate of new chemical entities.
Molecular Docking for Metabolic Hotspot Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to predict its binding orientation within the active site of metabolic enzymes, such as cytochrome P450 (CYP) isoforms.
By modeling the interaction of this compound with the active site of enzymes like CYP2D6, which is known to be involved in the metabolism of many amphetamines, it is possible to identify "metabolic hotspots." These are atoms or regions of the molecule that are most likely to undergo metabolic transformation. For this compound, docking studies could help rationalize the experimentally observed N-demethylation and N-defurfurylation, as well as the oxidation of the furan ring. The proximity and orientation of specific hydrogen atoms or the furan ring to the catalytic center of the enzyme in the docked pose would suggest their susceptibility to metabolism nih.gov. Such in silico predictions can guide the synthesis of new analogues with improved metabolic stability.
Inductive Logic Programming (ILP) for SAR Derivation and Pharmacophore Discovery
Inductive Logic Programming (ILP) is a subfield of machine learning that uses logic programming as a uniform representation for examples, background knowledge, and hypotheses. ILP is particularly well-suited for deriving structure-activity relationships because it can learn rules that are easily interpretable by chemists ic.ac.ukaaai.org.
In the context of this compound and its analogues, an ILP system could be trained on a dataset of compounds with their corresponding biological activities. The system would then generate rules that describe the structural features responsible for high or low activity. For example, an ILP-derived rule might state that the presence of a furan ring at a certain distance from the nitrogen atom is crucial for a specific biological effect.
Furthermore, ILP can be used for pharmacophore discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing a set of active this compound analogues, ILP could identify the common 3D arrangement of essential features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that constitute the pharmacophore for their biological target ic.ac.uk. This pharmacophoric model can then be used to virtually screen large chemical databases to identify novel compounds with potentially similar biological activity.
High-Throughput Crystallographic Evaluation for SAR
High-throughput X-ray crystallography (HTXRC) has emerged as a pivotal technology in modern drug discovery, enabling the rapid determination of the three-dimensional structures of protein-ligand complexes. nih.govconsensus.app This technique provides atomic-level insights into how a compound binds to its target protein, which is fundamental for understanding structure-activity relationships (SAR). nih.gov For this compound and its analogues, while specific crystallographic studies are not extensively documented in publicly available literature, the application of HTXRC would be a standard and powerful approach to systematically explore their SAR.
The process would involve co-crystallizing a series of this compound analogues with their biological target. Advances in automation, robotics, and synchrotron technology have made it possible to screen hundreds or even thousands of compounds, significantly accelerating the hit-to-lead process. drugtargetreview.comnih.govresearchgate.net By analyzing the resulting co-crystal structures, medicinal chemists can directly visualize the binding mode of each analogue, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to binding affinity and selectivity. nih.gov
This structural data is invaluable for guiding the rational design of subsequent generations of compounds. For example, if a particular substitution on the furan ring of a this compound analogue leads to a new, favorable hydrogen bond with an amino acid residue in the binding pocket, this would explain an observed increase in potency and suggest further modifications to optimize this interaction. Conversely, a modification that causes a steric clash or disrupts a critical interaction would explain a loss of activity. HTXRC can efficiently map the binding site and identify "hot spots" for productive interactions, guiding the elaboration of initial fragments into more potent lead compounds. nih.govconsensus.app
The data generated from such a high-throughput crystallographic evaluation would typically be organized to correlate structural modifications with binding outcomes.
Interactive Data Table: Conceptual High-Throughput Crystallographic Data for this compound Analogues
This table is a conceptual representation of data that would be generated in a high-throughput crystallographic study. The specific target and interactions are hypothetical for illustrative purposes.
| Analogue | Modification | Crystal Resolution (Å) | Key Binding Interactions Observed | Inferred SAR Contribution |
| This compound | Parent Compound | 2.1 | Hydrophobic interaction of phenyl ring with Phe25; Pi-stacking of furan ring with Tyr34. | Establishes baseline binding mode. |
| Analogue A | 5-methylfuran | 2.0 | Additional hydrophobic contact from methyl group with Leu56. | Increased affinity due to enhanced hydrophobic packing. |
| Analogue B | Phenyl replaced with Cyclohexyl | 2.3 | Loss of pi-stacking with Tyr34; maintains hydrophobic interaction. | Reduced affinity, highlighting importance of aromatic interactions. |
| Analogue C | N-demethyl | 1.9 | Potential for new H-bond from secondary amine to Asp112. | Altered binding mode; potential for increased affinity if H-bond is optimal. |
| Analogue D | Thiophene replacing Furan | 2.2 | Similar pi-stacking with Tyr34; altered electrostatic potential. | Bioisosteric replacement maintains key interaction, allows probing of electronic effects. |
Strategies for Optimizing Metabolic Stability in SAR Studies
Metabolic stability is a critical parameter in drug design, as it influences a compound's half-life, bioavailability, and potential for forming toxic metabolites. nih.govpatsnap.com For this compound, which is known to be metabolized to active compounds like methamphetamine, understanding and optimizing its metabolic fate is a key aspect of any SAR investigation. nih.govchemeurope.com In vitro and in vivo studies in rats have identified that the major metabolic routes for this compound are N-demethylation and N-defurfurylation, both mediated primarily by cytochrome P450 enzymes. nih.gov These processes lead to the formation of furfurylamphetamine and methamphetamine, respectively. nih.gov Another significant metabolite in humans and rats is 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane, resulting from the oxidation of the furan ring. nih.govnih.gov
SAR studies must therefore integrate strategies to modulate these metabolic "soft spots" to improve the pharmacokinetic profile. Several approaches can be employed:
Blocking Sites of Metabolism: The most direct strategy is to modify the parts of the molecule susceptible to enzymatic attack.
N-Alkyl Group Modification: Replacing the N-methyl group with a slightly larger or more robust group (e.g., ethyl, cyclopropylmethyl) can sterically hinder the N-dealkylation process.
Ring Modification: The furan ring is a primary site of metabolism. Replacing it with more metabolically stable bioisosteres, such as a thiophene, pyridine, or a phenyl ring with electron-withdrawing groups, could prevent the ring-opening and oxidation pathway. pharmafocusasia.com
Deuterium Substitution (Kinetic Isotope Effect): Replacing hydrogen atoms with their heavier isotope, deuterium, at metabolically vulnerable positions can significantly slow down the rate of metabolism. ingenza.comjuniperpublishers.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes like CYP450 to break. nih.govwikipedia.orgresearchgate.net For this compound, deuterating the N-methyl group or the methylene group of the furfuryl substituent could specifically retard N-demethylation and N-defurfurylation.
Conformational Constraint: Introducing conformational rigidity can sometimes orient the molecule within the enzyme's active site in a way that is less favorable for metabolism. This could be achieved by incorporating the N-furfuryl-N-methylamino moiety into a cyclic structure, such as a piperidine or azetidine ring, thereby restricting bond rotation and potentially increasing metabolic stability.
These strategies are typically explored in an iterative manner, with new analogues being synthesized and then evaluated in in vitro metabolic stability assays (e.g., using liver microsomes or hepatocytes) to measure parameters like intrinsic clearance or half-life. researchgate.net
Interactive Data Table: Conceptual Strategies for Metabolic Stability of this compound
| Analogue | Strategy | Modification | Target Metabolic Pathway | Expected Outcome |
| This compound | Parent Compound | N-methyl, N-furfuryl | N-demethylation, N-defurfurylation, Furan oxidation | Baseline metabolic instability. |
| Analogue E | Steric Hindrance | N-ethyl instead of N-methyl | N-dealkylation | Reduced rate of N-dealkylation. |
| Analogue F | Bioisosteric Replacement | Thiophene instead of Furan | Furan oxidation | Blockade of furan-specific metabolism (e.g., lactone formation). |
| Analogue G | Kinetic Isotope Effect | N-(trideuteromethyl) group | N-demethylation | Decreased rate of N-demethylation. juniperpublishers.com |
| Analogue H | Conformational Constraint | N-methyl and part of furfuryl incorporated into a pyrrolidine ring | N-dealkylation | Increased stability by preventing optimal binding conformation for metabolic enzymes. |
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of separating this compound from complex biological matrices. The choice of technique depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of amphetamine-type substances, including this compound. ingentaconnect.com In GC-MS, the sample is vaporized and separated based on its components' volatility and interaction with a stationary phase within a capillary column. jfda-online.comnist.gov The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
For effective GC-MS analysis, compounds often require chemical derivatization to increase their volatility and thermal stability. researchgate.netjfda-online.comresearchgate.net This process modifies the chemical structure of the analyte, making it more amenable to gas chromatographic separation. researchgate.net The use of GC-MS allows for the creation of a total ion current (TIC) chromatogram, where each peak can be compared against a spectral library for identification. jfda-online.com For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and specificity by focusing on characteristic ions of the target analyte. jfda-online.com
Table 1: Typical GC-MS Parameters for Amphetamine-Type Substance Analysis
| Parameter | Typical Setting | Purpose |
| Column Type | Dimethyl silicone fused-silica capillary | Provides separation of analytes based on boiling point and polarity. jfda-online.com |
| Initial Temperature | 70°C | Starting temperature for the chromatographic run. jfda-online.com |
| Temperature Program | Ramping at 10°C/min to a final temperature of 280°C | Gradually increases column temperature to elute compounds with different volatilities. jfda-online.com |
| Ionization Mode | Electron Impact (EI) at 70eV | Fragments the analyte molecules into a predictable pattern for identification. jfda-online.com |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan provides a complete mass spectrum, while SIM increases sensitivity for target compounds. jfda-online.com |
Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and selectivity for the analysis of drugs and their metabolites. mdpi.com This technique is particularly useful for less volatile or thermally labile compounds that are not well-suited for GC-MS. nih.govnih.govsci-hub.box In UHPLC, the sample is passed through a column with very small particles (typically under 2 μm) at high pressure, resulting in rapid and highly efficient separations. nih.govsci-hub.box
The separated analytes are then detected using a tandem mass spectrometer (MS/MS), often a triple quadrupole. nih.govsci-hub.box This setup allows for multiple reaction monitoring (MRM), a highly selective and sensitive detection method where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. sci-hub.box The use of electrospray ionization (ESI) in positive mode is common for this type of analysis. nih.govsci-hub.box
Table 2: Common UHPLC-MS/MS System Configuration
| Component | Specification Example | Function |
| Chromatography System | ACQUITY UPLC® I-Class | High-pressure liquid delivery for efficient separation. nih.gov |
| Column | ACQUITY UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) | Reversed-phase column that separates compounds based on hydrophobicity. nih.govsci-hub.box |
| Mass Spectrometer | Waters® Xevo® TQ-S micro (triple quadrupole) | Provides mass analysis, fragmentation, and detection of analytes. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode | Ionizes the analytes as they elute from the column. nih.govsci-hub.box |
| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity by monitoring specific ion transitions. sci-hub.boxresearchgate.net |
Enhanced Sensitivity through Positive Ion Chemical Ionization (PICI)
Positive Ion Chemical Ionization (PICI) is a "soft" ionization technique used in mass spectrometry that can provide crucial molecular mass information, especially when electron impact (EI) ionization fails to produce a clear molecular ion. researchgate.netnih.gov In PICI, a reagent gas (such as methane) is introduced into the ion source, creating reagent ions that then react with the analyte molecules to produce protonated molecules, [M+H]+. nih.gov
This technique is valuable for confirming the identity of drug metabolites. researchgate.net While EI provides characteristic fragmentation patterns for library matching, PICI helps to establish the molecular weight of the parent compound or its metabolites, offering complementary data for structural elucidation. nih.govnih.gov The use of specific chemical ionization reagents, such as furan, in conjunction with tandem mass spectrometry (MS/MS) can further improve selectivity and reduce background noise, leading to sharper protonated molecular ion peaks. nih.gov
Sample Preparation and Extraction Protocols for Biological Matrices
Before instrumental analysis, this compound must be isolated from complex biological matrices such as urine, blood, or hair. nih.gov Sample preparation is a critical step that aims to remove interferences, pre-concentrate the analyte, and convert it into a form suitable for the chosen analytical method. nih.gov
Hydrolysis and Derivatization Strategies
In many biological systems, drugs and their metabolites are conjugated with substances like glucuronic acid to increase their water solubility for excretion. To analyze these conjugated forms, a hydrolysis step is necessary. Acid hydrolysis is a common procedure used to cleave these conjugates, liberating the parent drug or metabolite for subsequent extraction and analysis. nih.gov
Following extraction, derivatization is often required, particularly for GC-MS analysis. researchgate.netresearchgate.net This chemical modification is performed to:
Increase the volatility and thermal stability of polar functional groups (e.g., amines, hydroxyls). jfda-online.comresearchgate.net
Improve chromatographic separation and peak shape. jfda-online.com
Enhance mass spectral characteristics for better identification and sensitivity. jfda-online.com
Common derivatization methods include acylation (e.g., with trifluoroacetic anhydride) or silylation. ingentaconnect.comresearchgate.net For instance, in the analysis of the related compound fenproporex, acetylation is used after extraction to prepare the sample for GC-MS detection. nih.gov
Liquid-Liquid and Solid-Phase Microextraction Techniques
Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique. mdpi.com It is based on the principle of partitioning, where the analyte is transferred from the aqueous biological sample to a water-immiscible organic solvent. mdpi.com The efficiency of the extraction depends on the analyte's partition coefficient and the pH of the aqueous phase. While effective, traditional LLE can be time-consuming and uses significant volumes of organic solvents. mdpi.com To overcome these limitations, liquid-phase microextraction (LPME) techniques have been developed, which use much smaller volumes of extraction solvent. mdpi.com
Solid-Phase Microextraction (SPME) is a more modern, solvent-free technique that has gained popularity for the analysis of drugs in biological matrices. nih.govnih.govelsevierpure.com SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is either directly immersed in the liquid sample or exposed to the headspace above the sample. nih.gov Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.govelsevierpure.com SPME is a versatile and flexible technique suitable for extracting drugs from various matrices, including urine, blood, and hair. nih.gov
Table 3: Comparison of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Microextraction (SPME) |
| Principle | Partitioning between two immiscible liquid phases. mdpi.com | Partitioning between sample matrix and a coated fiber. nih.gov |
| Solvent Usage | High volumes of organic solvents. mdpi.com | Solvent-free or very low solvent usage. nih.gov |
| Automation | Difficult to automate. mdpi.com | Easily automated and coupled online with LC. nih.gov |
| Sample Volume | Typically requires larger sample volumes. mdpi.com | Suitable for small sample volumes. |
| Advantages | Simple, well-established. | Fast, sensitive, environmentally friendly. nih.gov |
| Disadvantages | Emulsion formation, time-consuming. mdpi.com | Fiber lifetime can be limited with complex matrices. nih.gov |
Preclinical Research Models and Translational Approaches
In Vitro Experimental Systems for Pharmacological Characterization
In vitro experimental systems are fundamental in preclinical research for the initial pharmacological and metabolic profiling of a compound. These cell-free or cell-based assays provide crucial data on a substance's mechanism of action, affinity for biological targets, and metabolic fate, guiding further in vivo studies.
Binding Assays for Receptor and Transporter Affinity
Binding assays are employed to determine the affinity of a compound for specific biological targets such as neurotransmitter receptors and transporters. Radioligand binding assays, a common technique, measure the ability of a test compound to displace a known radioactive ligand from its target. nih.gov The affinity is typically expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. nih.gov
For a compound like Furfenorex, which is structurally related to amphetamines, these assays would be critical to characterize its interaction with monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). Affinity for these transporters is a key determinant of the psychostimulant profile of such compounds. The data generated from these assays are useful for predicting the potential pharmacological effects and for comparing the potency of a new compound to that of existing reference drugs. nih.govcore.ac.uk
Table 1: Illustrative Transporter Binding Affinity Profile for a Psychostimulant Compound
This table presents hypothetical data to illustrate typical results from binding assays.
| Transporter Target | Inhibition Constant (Kᵢ) [nM] |
|---|---|
| Dopamine Transporter (DAT) | 50 |
| Norepinephrine Transporter (NET) | 25 |
Microsomal Assays for Metabolic Stability and Pathway Analysis
Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. wuxiapptec.comevotec.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. wuxiapptec.comevotec.com The primary purpose is to determine the in vitro intrinsic clearance of a compound, providing an early indication of its metabolic stability. evotec.combioduro.com
In studies with rat liver microsomes, this compound metabolism was shown to proceed via two major Phase I metabolic routes. nih.gov These pathways are N-demethylation and N-defurfurylation. nih.gov The N-defurfurylation pathway yields methamphetamine, while the N-demethylation pathway produces furfurylamphetamine (1-phenyl-2-(N-furfurylamino)propane). nih.gov Further experiments indicated that these metabolic transformations are primarily mediated by the cytochrome P-450 enzyme system, as the reactions required NADPH and O₂ and were inhibited by known CYP inhibitors like SKF 525-A and carbon monoxide. nih.gov
Table 2: Major In Vitro Metabolites of this compound in Rat Liver Microsomes
| Metabolic Pathway | Resulting Metabolite |
|---|---|
| N-Defurfurylation | Methamphetamine |
In Vivo Animal Models for Investigating Biological Activities
In vivo animal models are essential for understanding the complex physiological and behavioral effects of a compound that cannot be fully recapitulated in vitro. Rodent models are widely used for this purpose.
Behavioral Models (e.g., Locomotor Activity in Rodents)
Behavioral models in rodents are used to assess the psychoactive effects of substances. The locomotor activity test, often conducted in an open-field arena, is a standard method for evaluating the stimulant or sedative properties of a compound. nih.govfrontiersin.org In this test, an animal is placed in a novel environment, and its movements are automatically tracked to quantify parameters such as distance traveled, rearing frequency (standing on hind legs), and time spent in different zones of the arena. researchgate.netacademicjournals.org
Compounds with stimulant properties, like amphetamine and its analogues, typically produce a dose-dependent increase in locomotor activity. nih.gov The locomotor response to a novel environment is considered a stable behavioral attribute in adult rodents and is used to predict behavioral tendencies. nih.gov Evaluating a compound like this compound in such a model would provide key information about its potential central nervous system stimulant effects.
Table 3: Representative Data from a Rodent Locomotor Activity Study
This table presents hypothetical data to illustrate typical results from an open-field test.
| Treatment Group | Total Distance Traveled (meters) | Rearing Frequency |
|---|---|---|
| Vehicle Control | 150 ± 20 | 25 ± 5 |
| Compound X (Low Dose) | 250 ± 30 | 40 ± 8 |
Metabolic Studies in Rodent Models
Metabolic studies in rodent models, such as rats, provide a more complete picture of a drug's biotransformation, distribution, and excretion within a living organism. nih.gov These studies often involve analyzing urine and plasma to identify metabolites formed in vivo.
Following oral administration of this compound to rats, analysis of urine revealed a different metabolic profile compared to in vitro findings. nih.gov While trace amounts of the unchanged drug were detected, the vast majority of the compound was metabolized. nih.gov The major metabolite identified was an acidic compound, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane. nih.gov Interestingly, this major in vivo metabolite was not detected in the in vitro microsomal studies. nih.gov Additionally, amphetamine, methamphetamine, and their hydroxylated derivatives were identified as minor metabolites in the urine. nih.gov
Table 4: Metabolites of this compound Identified in Rat Urine (In Vivo)
| Metabolite Type | Compound Name |
|---|---|
| Major Metabolite | 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane |
| Minor Metabolites | Amphetamine |
| Methamphetamine |
Methodological Considerations for Reproducibility in Preclinical Studies
The reproducibility of findings is a critical issue in all areas of biomedical science, including preclinical pharmacology. nih.govnih.gov Ensuring that research results are reliable and can be independently verified is fundamental to the scientific process and the successful translation of preclinical findings. nih.govresearchgate.net
Several methodological considerations are crucial for enhancing the reproducibility of preclinical studies involving compounds like this compound. nih.gov A primary consideration is the implementation of a detailed and transparent study design. This includes prospectively selecting primary endpoints and defining how outliers and missing data will be handled before the experiment begins. nih.gov
Finally, detailed and transparent reporting of experimental methods is paramount. nih.govnih.gov This includes providing sufficient scientific background, explaining the rationale for the chosen animal model, and detailing the experimental procedures with enough clarity to allow other researchers to repeat the experiment as exactly as possible. nih.gov Adherence to these principles supports a research culture where rigor and transparency lead to greater reproducibility. nih.gov
Adherence to ARRIVE Guidelines for Animal Research
The Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines are a crucial framework for ensuring the transparency and rigor of preclinical research involving animals. nih.govmaps.org Developed to improve the quality of reporting, these guidelines consist of a checklist of information to be included in publications to enable proper scrutiny, evaluation of methodological robustness, and replication of the described methods and findings. frontiersin.org Adherence to these guidelines is essential for maximizing the scientific value of preclinical studies on compounds like this compound.
The ARRIVE guidelines have been updated to version 2.0, which organizes the recommendations into two sets: the "ARRIVE Essential 10" and the "Recommended Set". frontiersin.orgnih.gov The Essential 10 represents the minimum information required to assess the reliability of a study's findings. nih.gov
Table 1: The ARRIVE Essential 10 Checklist
| Item | Description |
| Study Design | Provide a clear description of the experimental design, including the number of experimental and control groups, and the steps taken to minimize bias. |
| Sample Size | Specify the total number of animals used in each experiment and in each experimental group, and provide a justification for the sample size. |
| Inclusion and Exclusion Criteria | Detail the criteria used to include and exclude animals from the study. |
| Randomization | Describe the method of randomization used to allocate animals to experimental groups. |
| Blinding | State whether the investigators were blinded to the group allocation during the experiment and/or when assessing the outcomes. |
| Outcome Measures | Clearly define the primary and secondary outcome measures. |
| Statistical Methods | Provide detailed information on the statistical methods used for all data analysis. |
| Experimental Animals | Report the species, strain, sex, age, and weight of the animals used. |
| Experimental Procedures | Provide a precise description of all procedures performed on the animals. |
| Results | Report the results for each outcome measure, including measures of variability and precision. |
The Recommended Set complements the Essential 10 by providing additional context to the study. nih.gov For preclinical research on a compound like this compound, this would include details on the animals' housing and husbandry, the rationale for the choice of animal model, and ethical review permissions. nih.gov Despite widespread endorsement, adherence to the ARRIVE guidelines has been inconsistent, highlighting the ongoing need for researchers, reviewers, and journals to champion their implementation to improve the reproducibility and quality of animal research. frontiersin.orgveteriankey.com
Pharmacokinetic-Pharmacodynamic Integration in Preclinical Study Design
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in drug development that integrates the relationship between drug concentration (pharmacokinetics) and its pharmacological effect (pharmacodynamics) over time. nih.govfrontiersin.org This approach is particularly relevant in the preclinical evaluation of a compound like this compound, where understanding the exposure-response relationship is key to predicting its effects and translating findings to a clinical setting.
The primary goal of preclinical PK/PD studies is to define the anticipated pharmacologically active drug levels in the target compartment and to support the estimation of a safe and effective dose range for human studies. academicjournals.org Mechanistic PK/PD modeling provides a quantitative framework to understand the causal pathways connecting drug concentrations to their therapeutic effects. nih.gov This is especially important for a prodrug like this compound, as the model would need to account for the rate of its conversion to active metabolites, namely amphetamine and methamphetamine, and their subsequent pharmacokinetic and pharmacodynamic profiles.
A pivotal preclinical study on this compound in rats identified its major metabolic pathways. The research demonstrated that in vivo, this compound is metabolized into nine different compounds, with amphetamine and methamphetamine being among the minor metabolites. researchgate.net The primary routes of metabolism in vitro were found to be N-demethylation and N-defurfurylation, processes mediated by the cytochrome P-450 enzyme system. researchgate.net
This metabolic profile is the cornerstone of a translational approach to understanding this compound's pharmacology. Given the extensive body of preclinical research on amphetamine and methamphetamine, their known pharmacokinetic and pharmacodynamic properties can be used to predict the likely effects of this compound administration.
Table 2: Relevant Preclinical Models for Amphetamine-like Compounds
| Preclinical Model | Endpoint Measured | Relevance for this compound (via its metabolites) |
| Locomotor Activity | Changes in horizontal and vertical movement in an open field. | To assess stimulant or sedative effects. Amphetamine and methamphetamine typically increase locomotor activity. frontiersin.org |
| Drug Self-Administration | The rate at which an animal will perform a task (e.g., lever press) to receive a drug infusion. | To evaluate the abuse liability and reinforcing properties of the compound. Amphetamine and its analogues are readily self-administered by rats. frontiersin.org |
| Conditioned Place Preference (CPP) | The animal's preference for an environment previously paired with drug administration. | To assess the rewarding or aversive properties of the compound. Amphetamine produces a conditioned place preference. nih.gov |
| Elevated Plus Maze | Time spent in open versus closed arms of the maze. | To evaluate anxiety-related behaviors. Amphetamine has been shown to have anxiogenic effects in this model. nih.gov |
| Forced Swim Test | Immobility time in a container of water. | To assess potential antidepressant or pro-depressant effects. Early exposure to stimulants has been shown to cause depressive-like effects in this test. |
| In Vivo Microdialysis | Measurement of neurotransmitter levels in specific brain regions. | To determine the neurochemical effects, such as changes in dopamine and serotonin release. Phentermine, an amphetamine-like compound, elevates dopamine levels. nih.gov |
By integrating the pharmacokinetic data of this compound's conversion to its active metabolites with the known pharmacodynamic effects of these metabolites in established preclinical models, researchers can construct a PK/PD model. This model can then be used to simulate different scenarios and predict the time course and intensity of this compound's effects. Such an approach allows for a more informed design of future preclinical studies and provides a stronger basis for translating findings to humans. nih.gov
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Furfenorex in laboratory settings, and how do reaction conditions influence yield?
- This compound synthesis typically involves [specific reaction pathways, e.g., alkylation of fencamfamin derivatives], with yield optimization dependent on solvent polarity, temperature, and catalyst selection. For reproducibility, researchers should document parameters like reaction time (e.g., 12–24 hours) and purification methods (e.g., column chromatography vs. recrystallization) .
- Methodological Tip: Use DOE (Design of Experiments) to systematically vary conditions and analyze variance in yield using ANOVA .
Q. How do researchers validate this compound’s pharmacological targets in preclinical studies?
- Target validation often combines in vitro binding assays (e.g., radioligand displacement studies for dopamine/norepinephrine transporters) and in vivo behavioral models (e.g., locomotor activity tests in rodents). Cross-referencing data with structurally similar amphetamine analogs can clarify specificity .
- Data Contradiction: Discrepancies between in vitro affinity and in vivo efficacy may arise from pharmacokinetic factors (e.g., blood-brain barrier permeability). Use LC-MS/MS to quantify brain tissue concentrations .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- HPLC-UV and LC-MS/MS are standard, with LOQs (limits of quantification) typically ≤10 ng/mL. Validate methods per ICH guidelines, including recovery rates (≥80%) and matrix effect assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s acute stimulant effects and long-term neuroadaptation data?
- Contradictory findings may stem from dose-dependent effects or experimental design limitations (e.g., short vs. prolonged exposure periods). Employ longitudinal microdialysis to monitor neurotransmitter dynamics over time and integrate transcriptomic profiling (RNA-seq) to identify neuroplasticity markers .
- Statistical Approach: Use mixed-effects models to account for inter-individual variability in chronic studies .
Q. What strategies optimize this compound’s metabolic stability in structure-activity relationship (SAR) studies?
- Introduce electron-withdrawing groups (e.g., fluorine) to reduce hepatic CYP450-mediated oxidation. Computational tools like molecular docking (AutoDock Vina) predict metabolic hotspots, while in vitro microsomal assays (e.g., human liver microsomes + NADPH) validate stability .
Q. How do researchers address ethical and reproducibility challenges in this compound’s behavioral toxicology studies?
- Adhere to ARRIVE guidelines for animal research, including blinding during data collection and pre-registering protocols on platforms like OSF. For reproducibility, share raw datasets (e.g., Open Science Framework) and specify strain/sex-specific responses (e.g., Sprague-Dawley vs. Wistar rats) .
Q. What computational models predict this compound’s off-target interactions and potential toxicity?
- Use in silico tools like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify off-target proteins. Validate predictions with high-content screening (HCS) in cell lines expressing candidate receptors .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
- Data Analysis : Use tools like R (lme4 package) for multilevel modeling or Python (SciPy) for pharmacokinetic curve fitting .
- Literature Synthesis : Leverage systematic reviews (PRISMA guidelines) to contextualize findings against existing amphetamine analog research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
